3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine is not fully understood. It has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to have antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. However, one limitation is that the compound is not very soluble in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action and to optimize its activity against different types of cancer cells. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Further studies are needed to determine its sensitivity and specificity for different metal ions. Additionally, the compound may have potential applications in other areas, such as neurodegenerative diseases and infectious diseases, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 1-methyl-3-(pyrazol-4-yl)propan-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is obtained in good yield.
Scientific Research Applications
3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields. It has been shown to have antitumor activity, and has been tested against various types of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-7-11-8(14-12-7)10-6-4-9-13(2)5-6/h4-5H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROGSQRXMMNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine |
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